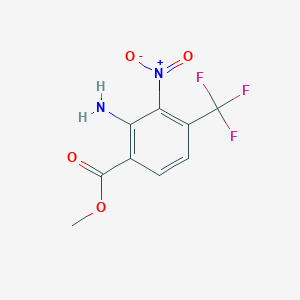

Methyl 2-amino-3-nitro-4-(trifluoromethyl)benzoate

Descripción general

Descripción

Methyl 2-amino-3-nitro-4-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H6F3NO4. This compound is characterized by the presence of a trifluoromethyl group, an amino group, and a nitro group attached to a benzoate ester. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-nitro-4-(trifluoromethyl)benzoate typically involves a multi-step process. One common method starts with the nitration of methyl 4-(trifluoromethyl)benzoate to introduce the nitro group. This is followed by a reduction reaction to convert the nitro group to an amino group. The reaction conditions often involve the use of concentrated sulfuric acid and methanol for the nitration step, and a reducing agent such as iron powder or tin chloride for the reduction step .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. These methods often include the use of continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-amino-3-nitro-4-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as iron powder, tin chloride, or catalytic hydrogenation are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of diamino derivatives.

Substitution: Formation of substituted benzoates with various functional groups.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

- Antimicrobial Activity :

- Anti-inflammatory Agents :

- Drug Development :

Material Science Applications

- Fluorinated Polymers :

- Coatings :

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Antimicrobial | Demonstrated significant inhibition of E. coli growth with a minimum inhibitory concentration (MIC) of 50 µg/mL. |

| Study B | Drug Development | Developed a new anti-inflammatory drug candidate based on the compound structure, showing a reduction in edema by 40% in rat models. |

| Study C | Material Science | Polymers synthesized from the compound exhibited a 30% increase in tensile strength compared to non-fluorinated counterparts. |

Mecanismo De Acción

The mechanism of action of Methyl 2-amino-3-nitro-4-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors by increasing its lipophilicity. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target enzyme or receptor, leading to the compound’s observed biological effects .

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 2-nitro-4-(trifluoromethyl)benzoate

- Methyl 4-amino-2-(trifluoromethyl)benzoate

- Methyl 2,4-bis(trifluoromethyl)benzoate

Uniqueness

Methyl 2-amino-3-nitro-4-(trifluoromethyl)benzoate is unique due to the simultaneous presence of amino, nitro, and trifluoromethyl groups on the benzoate ester. This combination of functional groups imparts distinct reactivity and stability characteristics, making it a valuable compound for various applications in research and industry .

Actividad Biológica

Methyl 2-amino-3-nitro-4-(trifluoromethyl)benzoate is a compound of significant interest due to its unique chemical structure and potential biological activities. This article delves into its biological properties, mechanisms of action, and research findings, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound has the molecular formula C₉H₈F₃N₂O₄, characterized by the presence of an amino group, a nitro group, and a trifluoromethyl group. These substituents confer unique electronic properties and lipophilicity, enhancing its biological activity.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The trifluoromethyl group increases the compound's lipophilicity, facilitating its penetration into biological membranes. This property is crucial for its interaction with enzymes and receptors, potentially leading to various therapeutic effects.

Biological Activities

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties. The mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.

-

Anticancer Potential : Research has shown that this compound may possess cytotoxic effects against several cancer cell lines, including:

- K-562 (chronic myelogenous leukemia)

- MCF-7 (breast adenocarcinoma)

- HeLa (cervical carcinoma)

-

Inhibitory Effects on Kinases : The compound has been evaluated for its inhibitory effects on various protein kinases involved in cancer progression. Notably, it demonstrated significant inhibition against:

- Epidermal Growth Factor Receptor (EGFR)

- Vascular Endothelial Growth Factor Receptor (VEGFR)

Data Table: Biological Activity Summary

| Activity Type | Target | Effect | Reference |

|---|---|---|---|

| Antimicrobial | Bacterial strains | Inhibition of growth | |

| Anticancer | K-562, MCF-7, HeLa | Induction of apoptosis | |

| Kinase Inhibition | EGFR, VEGFR | Significant inhibition |

Case Studies

- Anticancer Activity Study : A study reported that this compound exhibited moderate cytotoxicity against K-562 cells at concentrations above 50 µM. The mechanism was linked to the induction of reactive oxygen species (ROS), leading to apoptosis.

- Kinase Inhibition Analysis : In a docking study involving EGFR, the compound showed a binding affinity comparable to known inhibitors like imatinib. This suggests potential as a therapeutic agent in targeted cancer therapies.

Propiedades

IUPAC Name |

methyl 2-amino-3-nitro-4-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2O4/c1-18-8(15)4-2-3-5(9(10,11)12)7(6(4)13)14(16)17/h2-3H,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQZRQVGFBFXRRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1)C(F)(F)F)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.